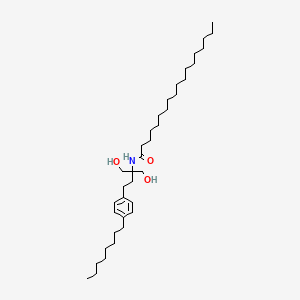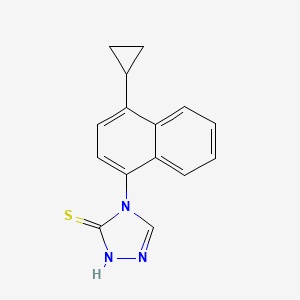
(R)-Dapoxetine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Dapoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. It is the hydrochloride salt form of dapoxetine, which enhances its solubility and stability. This compound is known for its rapid onset of action and short half-life, making it suitable for on-demand treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dapoxetine Hydrochloride typically involves several steps, starting from the appropriate chiral precursor. The key steps include:
Chiral Resolution: The chiral precursor is resolved to obtain the ®-enantiomer.
N-Alkylation: The resolved chiral amine undergoes N-alkylation with a suitable alkyl halide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Dapoxetine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and purification methods to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: ®-Dapoxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its free base form.
Substitution: Nucleophilic substitution reactions can modify the alkyl chain or aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Free base form of dapoxetine.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-Dapoxetine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying SSRI mechanisms and developing new antidepressants.
Biology: Research on its effects on serotonin levels and neurotransmitter pathways.
Medicine: Clinical studies on its efficacy and safety in treating premature ejaculation and other conditions.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
®-Dapoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing serotonin levels in the brain. This action helps to delay ejaculation by enhancing the serotonergic activity in the central nervous system. The molecular targets include serotonin transporters (SERT), and the pathways involved are primarily related to the modulation of neurotransmitter release and uptake.
Comparison with Similar Compounds
Fluoxetine: Another SSRI used primarily for depression and anxiety.
Sertraline: An SSRI with applications in depression, anxiety, and other mood disorders.
Paroxetine: An SSRI used for depression, anxiety, and other psychiatric conditions.
Uniqueness of ®-Dapoxetine Hydrochloride:
Rapid Onset: Unlike other SSRIs, ®-Dapoxetine Hydrochloride has a rapid onset of action, making it suitable for on-demand use.
Short Half-Life: Its short half-life reduces the risk of accumulation and side effects, making it safer for intermittent use.
Specific Indication: It is specifically indicated for the treatment of premature ejaculation, whereas other SSRIs are primarily used for mood disorders.
Properties
IUPAC Name |
(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-VEIFNGETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












